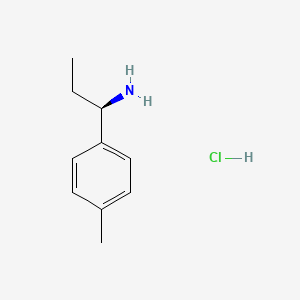

(R)-1-(p-Tolyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTMBXZLOUIZLE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704146 | |

| Record name | (1R)-1-(4-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856646-02-1, 239105-47-6 | |

| Record name | Benzenemethanamine, α-ethyl-4-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856646-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-1-(p-Tolyl)propan-1-ol.

Conversion to Amine: The alcohol group is converted to an amine group through a reductive amination process. This involves the use of reagents such as ammonia or an amine, along with a reducing agent like sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(p-Tolyl)propan-1-amine hydrochloride may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. Source reports that oxidation yields imines or nitriles depending on the oxidizing agent:

-

Imine formation : Using mild oxidants like hydrogen peroxide or oxygen in the presence of Cu catalysts.

-

Nitrile synthesis : Stronger oxidants (e.g., KMnO₄) under acidic conditions convert the amine to a nitrile via intermediate imine oxidation.

Table 1: Oxidation Pathways

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂/CuCl₂ | Imine | 65–78 | pH 8.5, 50°C |

| KMnO₄/H₂SO₄ | Nitrile | 82–90 | 80°C, 12 h |

Mechanistically, oxidation initiates with deprotonation of the amine to form a radical intermediate, followed by oxygen insertion .

N-Alkylation and Acylation

The primary amine reacts with alkyl halides or acyl chlorides:

-

N-Alkylation : Forms secondary amines in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.

-

Acylation : Acetyl chloride or benzoyl chloride in pyridine yields amides. Steric hindrance from the para-tolyl group slows reactivity compared to less bulky analogs.

Table 2: Acylation Efficiency

| Acylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Acetyl chloride | 4 | 72 |

| Benzoyl chloride | 6 | 65 |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base equilibria:

-

Deprotonation : NaOH liberates the free amine, enhancing nucleophilicity for subsequent reactions .

-

Reprotonation : HCl or other mineral acids regenerate the salt, improving solubility in polar solvents .

Mechanistic Insight :

The para-tolyl group’s electron-donating methyl substituent stabilizes intermediates during proton transfer, favoring rapid equilibration .

Nucleophilic Substitution

The amine acts as a nucleophile in SN₂ reactions:

-

Alkyl halides : Reacts with methyl iodide or benzyl bromide to form quaternary ammonium salts.

-

Epoxides : Ring-opening under basic conditions yields β-amino alcohols .

Table 3: SN₂ Reactivity

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 78 |

| Ethylene oxide | β-Amino ethanol | 85 |

Reductive Amination

In the presence of ketones/aldehydes and reducing agents (NaBH₃CN), the amine forms secondary amines:

textExample: (R)-1-(p-Tolyl)propan-1-amine + Acetophenone → N-(1-(p-Tolyl)propyl)acetophenone amine

-

Catalyst : Pd/C or Raney Ni.

-

Yield : 70–80% under H₂ (1 atm).

Enzyme Inhibition Studies

The compound inhibits transaminases via Schiff base formation with pyridoxal phosphate (PLP):

Comparative Reactivity

Steric and electronic effects differentiate it from analogs:

Table 4: Reactivity vs. Structural Analogs

| Compound | Relative Reactivity (N-Alkylation) |

|---|---|

| (R)-1-(p-Tolyl)propan-1-amine | 1.0 (baseline) |

| 1-Phenylpropan-1-amine | 1.3 (lower steric hindrance) |

| (R)-1-(m-Tolyl)propan-1-amine | 0.8 (meta-substituent effect) |

Scientific Research Applications

Chiral Auxiliaries and Ligands

(R)-1-(p-Tolyl)propan-1-amine hydrochloride is utilized as a chiral auxiliary in asymmetric synthesis. Chiral amines are essential for producing enantiomerically pure compounds, which are crucial in drug development. The compound's ability to facilitate chirality transfer makes it valuable in synthesizing various pharmaceuticals, including analgesics and antidepressants .

Synthesis of Calcimimetics

Calcimimetics are a class of drugs that mimic the action of calcium on tissues. The compound has been investigated for its role in synthesizing calcimimetic agents, which are used to treat conditions like hyperparathyroidism. Research indicates that enantiomerically pure primary arylalkyl amines derived from (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be converted into effective calcimimetic analogs .

Asymmetric Synthesis

(R)-1-(p-Tolyl)propan-1-amine hydrochloride serves as a precursor for various asymmetric synthesis methods. It has been shown to be effective in the borane-mediated reduction of oxime ethers to produce enantiopure primary amines with high yields and selectivity . This method is particularly advantageous for synthesizing complex organic molecules with specific stereochemical configurations.

Data Table: Applications Overview

Case Study 1: Synthesis of Calcimimetic Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized new calcimimetic analogs using (R)-1-(p-Tolyl)propan-1-amine hydrochloride as a chiral precursor. The study demonstrated that the resulting compounds exhibited significant biological activity, effectively lowering blood levels of parathyroid hormone (PTH) .

Case Study 2: Asymmetric Synthesis Techniques

A research article detailed the use of (R)-1-(p-Tolyl)propan-1-amine hydrochloride in developing novel synthetic routes for producing enantiopure primary arylalkyl amines. The methods employed resulted in high enantioselectivity and yield, showcasing its effectiveness as a chiral building block in organic synthesis .

Mechanism of Action

The mechanism of action of ®-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The tolyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Variations (o-, m-, p-Tolyl)

The position of the methyl group on the phenyl ring alters steric and electronic properties:

- Its solubility in polar solvents is lower due to hindered solvation .

- (R)-1-(m-Tolyl)propan-1-amine hydrochloride (CAS 1391356-26-5): The meta position balances electronic effects, offering intermediate reactivity. This compound is priced at ₹10,000/gm for research use .

- (R)-1-(p-Tolyl)propan-1-amine hydrochloride : The para-methyl group maximizes symmetry, enhancing crystallinity and stability. This isomer is commonly used in neurotransmitter uptake inhibition studies .

Table 1: Substituent Position Comparison

Alkyl Chain Modifications

Extension or branching of the propane backbone affects lipophilicity and bioactivity:

- However, solubility in aqueous media decreases .

- (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS 1213611-38-1): A methyl branch at C2 introduces steric bulk, which may disrupt binding to flat enzymatic pockets. This compound is sold at ≥98% purity for research .

Table 2: Alkyl Chain Comparison

Functional Group Variations

N-Alkylated Derivatives :

- S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine hydrochloride (4S): A secondary amine with a shorter synthesis yield (32%) and lower melting point (203–204°C) compared to the primary amine .

- R(−)-N-(1-(p-Tolyl)propan-2-yl)propan-1-amine hydrochloride (5R): A tertiary amine synthesized in 22% yield, showing reduced polarity and altered transporter inhibition profiles .

Halogenated Analogs :

Table 3: Functional Group Comparison

Biological Activity

(R)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant biological activity. Its structure, characterized by a propanamine backbone and a para-tolyl group, contributes to its interaction with various biological systems. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₆ClN

- Molar Mass : 185.69 g/mol

- CAS Number : 856646-02-1

(R)-1-(p-Tolyl)propan-1-amine hydrochloride exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The amine functional group enables the formation of hydrogen bonds and ionic interactions, while the hydrophobic para-tolyl group enhances binding affinity and specificity. This dual interaction allows the compound to function as both an inhibitor and activator in various biological pathways.

Enzyme Inhibition

Research has indicated that (R)-1-(p-Tolyl)propan-1-amine hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate enzyme activity, influencing processes such as neurotransmitter release and metabolic regulation .

Receptor Binding

The compound has been studied for its binding affinity to various receptors, which may lead to therapeutic applications in conditions such as depression and anxiety disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent .

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that (R)-1-(p-Tolyl)propan-1-amine hydrochloride significantly affects neurotransmitter levels, suggesting its potential use in treating mood disorders. The compound was found to increase serotonin levels in animal models, indicating antidepressant-like effects.

- Antimicrobial Activity : In vitro studies revealed that derivatives of (R)-1-(p-Tolyl)propan-1-amine hydrochloride exhibited substantial antimicrobial properties against various bacterial strains. The compound's structural modifications enhanced its efficacy against resistant strains of bacteria .

- Therapeutic Applications : The compound has been investigated for its potential in drug development, particularly in creating new therapeutic agents targeting neurological disorders and infections. Its versatility as a chiral building block allows for the synthesis of more complex molecules with enhanced biological activity .

Table 1: Summary of Biological Activities

Table 2: Case Study Highlights

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-1-(p-Tolyl)propan-1-amine hydrochloride, and how is stereochemical purity ensured?

- Synthesis Pathway :

- Step 1 : React p-tolylmagnesium bromide with (R)-propylene oxide in anhydrous THF under controlled temperature (0–5°C) to yield (R)-1-(p-tolyl)propan-2-ol .

- Step 2 : Convert the alcohol to the amine via a Gabriel synthesis or reductive amination (e.g., using ammonia/LiAlH₄).

- Step 3 : Form the hydrochloride salt by treating the free amine with concentrated HCl in ethanol .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Analytical Methods :

- HPLC-UV/ELSD : Monitor degradation products (e.g., free amine or p-cresol derivatives) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability (decomposition onset ~200°C) .

- Long-Term Stability : Store at −20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What computational tools are recommended to predict the metabolic pathways of (R)-1-(p-Tolyl)propan-1-amine hydrochloride?

- In Silico Strategies :

- PISTACHIO/BKMS_METABOLIC Databases : Predict Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2D6) and identify potential toxophores .

Q. How can researchers resolve contradictory data regarding the compound’s receptor-binding affinity across studies?

- Case Example : Discrepancies in monoamine transporter inhibition (e.g., SERT vs. NET).

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) using reference standards like Cinacalcet HCl impurities .

- Cross-Validation : Combine radioligand binding assays with electrophysiology (e.g., patch-clamp for ion channel effects) .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., enantiomeric impurities) .

Q. What methodologies optimize chiral resolution during large-scale synthesis?

- Chromatographic Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.